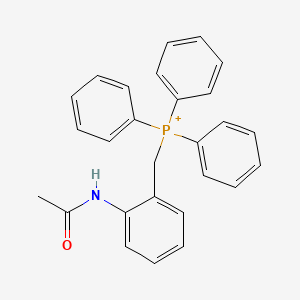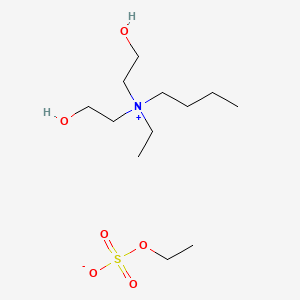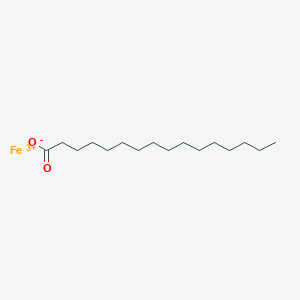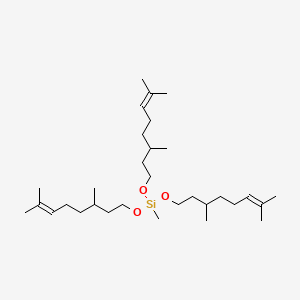
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane is a chemical compound with the molecular formula C31H60O3Si It is characterized by the presence of three 3,7-dimethyl-6-octenyl groups attached to a central silicon atom via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.
Substitution: The 3,7-dimethyl-6-octenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The 3,7-dimethyl-6-octenyl groups provide hydrophobic characteristics, which can influence the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Tris(trimethylsiloxy)methylsilane
- Tris(phenylsiloxy)methylsilane
- Tris(tert-butylsiloxy)methylsilane
Uniqueness
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane is unique due to the presence of the 3,7-dimethyl-6-octenyl groups, which impart specific hydrophobic and steric properties. These characteristics differentiate it from other similar compounds and make it suitable for specialized applications in various fields.
Properties
CAS No. |
83918-70-1 |
|---|---|
Molecular Formula |
C31H60O3Si |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
tris(3,7-dimethyloct-6-enoxy)-methylsilane |
InChI |
InChI=1S/C31H60O3Si/c1-26(2)14-11-17-29(7)20-23-32-35(10,33-24-21-30(8)18-12-15-27(3)4)34-25-22-31(9)19-13-16-28(5)6/h14-16,29-31H,11-13,17-25H2,1-10H3 |
InChI Key |
NITSFAMVQULSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCO[Si](C)(OCCC(C)CCC=C(C)C)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


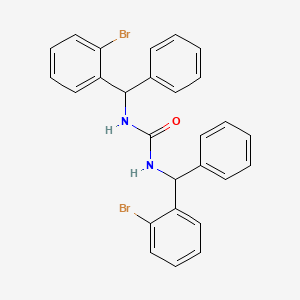

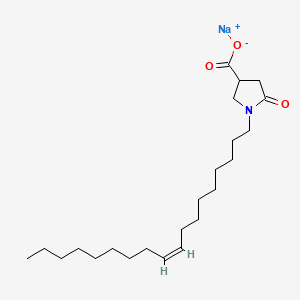

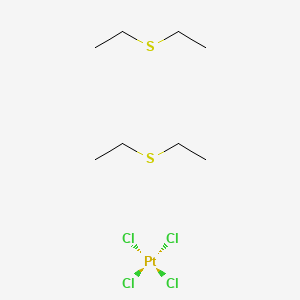
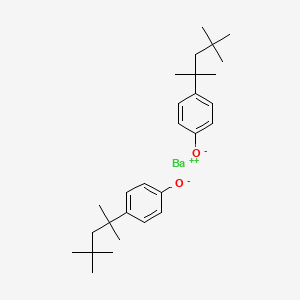
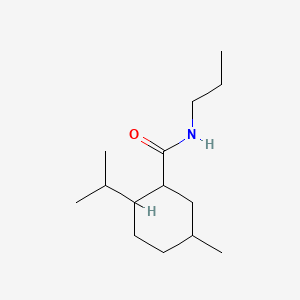
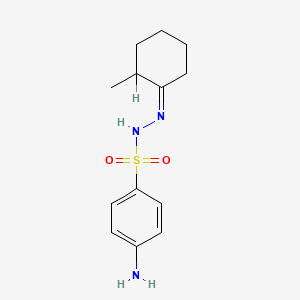
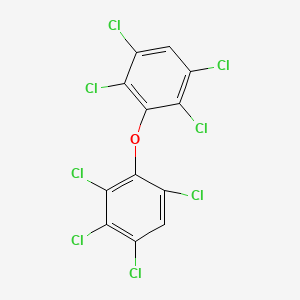
![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
